molecular formula C17H14F3NO2S B3480248 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide

4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B3480248
M. Wt: 353.4 g/mol
InChI Key: AJMCRQZEKPSIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure that makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of specific enzymes and receptors. This compound has been found to bind to the active site of these enzymes and receptors, preventing them from carrying out their normal functions. This inhibition can lead to a range of biochemical and physiological effects, depending on the target enzyme or receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide depend on the specific target enzyme or receptor. This compound has been found to exhibit potent inhibitory activity against a range of targets, including proteases and kinases. Inhibition of these targets can lead to a range of effects, including the modulation of inflammatory responses, the regulation of cell growth and differentiation, and the prevention of viral replication.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments include its potent inhibitory activity against a range of enzymes and receptors, its unique chemical structure, and its potential for the development of new drugs. However, there are also limitations associated with the use of this compound in lab experiments, including its high cost, its limited availability, and the need for specialized expertise to handle and synthesize this compound.

Future Directions

There are several future directions for the study of 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide. These include the development of new drugs based on the structure of this compound, the identification of new targets for this compound, and the optimization of the synthesis method to improve yields and reduce costs. Other future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, the evaluation of its safety and toxicity profiles, and the exploration of its potential applications in the treatment of various diseases and conditions.
Conclusion:
In conclusion, 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits potent inhibitory activity against a range of enzymes and receptors, making it a promising candidate for the development of new drugs. The synthesis method for this compound has been optimized to produce high yields of pure product, and there are several future directions for the study of this compound. Overall, 4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide represents a promising avenue for the development of new drugs and the advancement of scientific research.

Scientific Research Applications

4-(3-thietanyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against a range of enzymes and receptors, including proteases and kinases. These enzymes and receptors play crucial roles in various physiological processes, making them attractive targets for drug development.

properties

IUPAC Name

4-(thietan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2S/c18-17(19,20)14-3-1-2-4-15(14)21-16(22)11-5-7-12(8-6-11)23-13-9-24-10-13/h1-8,13H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCRQZEKPSIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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